1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-11-5-4(6(13)10-7(11)14)12-2-3-15-8(12)9-5/h2-3H2,1H3,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGJOMSDSCRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Optimization
The process initiates with the formation of a thiazole ring fused to the purine core. For example, 1-methylpurine-2,4-dione is treated with ethyl chloroacetate in the presence of a base such as potassium tert-butoxide, facilitating nucleophilic substitution at the sulfur atom. The reaction proceeds in tetrahydrofuran (THF) at 0–25°C for 1–24 hours, yielding the thiazolo[2,3-f]purine scaffold.
Critical Parameters:
Purification and Yield
Crude products are isolated via acidification (e.g., HCl) and purified through silica gel chromatography or recrystallization from ethanol. Yields typically range from 60–80%, depending on the purity of starting materials.
Post-Functionalization of Preformed Thiazolo-Purine Cores
Late-stage modifications enable diversification of the thiazolo-purine scaffold. A notable example involves alkylation or acylation at the N6 position.
Alkylation Protocol
-
Substrate: 6,7-Dihydrothiazolo[2,3-f]purine-2,4-dione.
-
Reagent: Methyl iodide or dimethyl sulfate.
-
Conditions: Sodium hydride in dimethylformamide (DMF), 0°C to room temperature, 12–24 hours.
-
Yield: 70–75% after silica gel chromatography.
Acylation for Enhanced Solubility
Introduction of acyl groups (e.g., acetyl or benzoyl) at N3 improves pharmacokinetic properties:
-
Reagent: Acetic anhydride or benzoyl chloride.
-
Catalyst: Triethylamine or pyridine.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A patent example describes the synthesis of related diazepino-indole derivatives at 160°C for 5 minutes under 300 W microwave power. Applied to thiazolo-purines, this method could reduce reaction times from hours to minutes.
Key Observations:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–80 | 12–24 h | Moderate | High |
| Biginelli Condensation | 70–83 | 8–12 h | Low | Moderate |
| Post-Functionalization | 65–75 | 6–18 h | High | Low |
| Microwave-Assisted | 55–70 | 0.5–2 h | Moderate | High |
Trade-offs:
Troubleshooting Common Synthetic Challenges
Low Yields in Cyclocondensation
Byproduct Formation During Alkylation
-
Cause: Over-alkylation at multiple nitrogen sites.
-
Mitigation: Employ bulky bases (e.g., DBU) to enhance N1 selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole or purine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or dihydropyrimidines .
Scientific Research Applications
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor antagonist.
Mechanism of Action
The mechanism of action of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s thiazole and purine rings allow it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Table 2: Physicochemical and Pharmacokinetic Profiles
- The target compound’s lower molecular weight (224.24 vs. 385–511 in analogs) improves compliance with Lipinski’s rules, favoring oral bioavailability .
- BBB Permeability : Thiazolo derivatives exhibit moderate BBB penetration, whereas benzooxazine analogs (e.g., NSC777205) show higher CNS accessibility due to optimized logP values .
Biological Activity
Overview
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS No. 178452-87-4) is a heterocyclic compound that falls within the thiazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique fused ring structure combines elements of thiazole and purine, which are known for their roles in various biological processes.
- Molecular Formula: C8H8N4O2S
- Molecular Weight: 224.24 g/mol
- Density: Approximately 1.94 g/cm³
- pKa: 10.28 (predicted)
The biological activity of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's thiazole and purine moieties facilitate binding to these targets, leading to modulation of their activities. This can result in various biological effects including enzyme inhibition and alteration of gene expression .
Antimicrobial Properties
Research indicates that compounds similar to 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance:
- In vitro Studies: Various derivatives have shown antibacterial and antifungal activities against a range of pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may act as an inhibitor of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies have demonstrated that 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact mechanisms are still under investigation but may involve modulation of cell signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthesis and pharmacological evaluation | Identified as a potential enzyme inhibitor with broad biological applications. | |
| 2 | CRF(1) receptor antagonism | Related compounds showed significant inhibition with IC50 values around 5.4 nM. |
| 4 | Review on therapeutic potentials | Highlighted the compound's potential in drug development targeting various diseases. |
Synthesis Methods
The synthesis of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-component reactions such as the condensation of ethyl acetoacetate with thiazole derivatives under specific conditions (e.g., ultrasonic activation). This approach emphasizes green chemistry principles to enhance efficiency and reduce environmental impact.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8-Bromoxanthine 55 | 2-Substituted thiirane, KOH | Pyridine | Reflux | 40–82 |
Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methyl groups (δ 3.0–3.5 ppm) and dihydrothiazole protons (δ 4.5–5.5 ppm). Carbonyl groups appear at δ 160–170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% required for pharmacological studies) .
How do the functional groups in the compound influence its chemical reactivity and stability under various conditions?
Basic Research Question
- Thiazole Ring : Enhances electrophilic substitution reactivity; susceptible to oxidation under acidic conditions .
- Dihydro Moiety : Reduces aromaticity, increasing susceptibility to ring-opening reactions in strong bases .
- Methyl Groups : Improve lipid solubility, affecting solubility in polar solvents (e.g., water) .
What biological targets or receptor subtypes does this compound interact with, and what experimental assays are used to determine its binding affinity?
Advanced Research Question
- Adenosine Receptors : Structural analogs show selectivity for A2A receptors (Ki = 0.998 μM in rat models) .
- Assays :
- Selectivity Screening : Cross-test against A1, A2B, and A3 receptors to confirm target specificity .
What strategies can be employed to optimize the synthetic route for improved yield and scalability while maintaining product integrity?
Advanced Research Question
- Catalyst Screening : Phase-transfer catalysts (e.g., TEBA) enhance reaction rates in two-phase systems .
- Solvent Optimization : Replace pyridine with DMF or THF to reduce toxicity and improve scalability .
- Purification : Use flash chromatography (silica gel, CH2Cl2/MeOH) or recrystallization (ethanol/water) for high-purity batches .
How can researchers resolve contradictions in biological activity data across different studies involving this compound?
Advanced Research Question
- Analytical Validation : Reproduce assays with standardized protocols (e.g., consistent cell lines, ligand concentrations) .
- Structural Confirmation : Re-analyze batch purity via HRMS and XRD to rule out isomer contamination .
- Meta-Analysis : Compare data across studies using tools like Schild regression for receptor affinity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
